molecular formula C7H6Cl2O2S B1583591 3-Chloro-2-methylbenzenesulfonyl chloride CAS No. 80563-86-6

3-Chloro-2-methylbenzenesulfonyl chloride

Cat. No.: B1583591
CAS No.: 80563-86-6
M. Wt: 225.09 g/mol
InChI Key: ZSIYKAQPQRTBPF-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

3-Chloro-2-methylbenzenesulfonyl chloride, like other sulfonyl chlorides, is likely to undergo nucleophilic substitution reactions with its targets. The chlorine atom is displaced by a nucleophile, such as an amine or alcohol group on the target molecule, leading to the formation of a sulfonamide or sulfonate ester .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive molecules could influence the action, efficacy, and stability of this compound . For example, its reactivity might be enhanced in a basic environment due to the increased presence of nucleophiles.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-methylbenzenesulfonyl chloride plays a significant role in biochemical reactions due to its reactivity with nucleophiles. It interacts with various enzymes, proteins, and other biomolecules, primarily through sulfonylation reactions. These interactions often result in the modification of the biomolecules, altering their activity and function. For instance, this compound can react with amino groups in proteins, leading to the formation of sulfonamide bonds .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the sulfonylation of signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide bonds with nucleophilic groups such as amino or hydroxyl groups in proteins and enzymes. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by modifying transcription factors or other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and should be stored in an inert atmosphere at room temperature to maintain its stability . Over time, degradation products may form, potentially altering its biological activity. Long-term studies in vitro and in vivo have shown that this compound can have lasting effects on cellular function, particularly in terms of protein modification and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular processes. Threshold effects have been noted, where a certain dosage level is required to achieve a measurable biological effect .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, the sulfonylation of metabolic enzymes can alter their activity, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity. For instance, binding to specific transporters can facilitate the uptake of this compound into cells, where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can interact with target proteins and enzymes. The localization of this compound can influence its activity and function, as it may modify proteins in specific cellular contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-methylbenzenesulfonyl chloride can be synthesized through the chlorosulfonation of 3-chloro-2-methylbenzene (3-chlorotoluene). The reaction involves the use of chlorosulfonic acid (HSO₃Cl) as the sulfonating agent. The process is typically carried out under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride derivative .

Industrial Production Methods

In an industrial setting, the preparation of this compound involves the continuous addition of 3-chlorotoluene to a mixture of chlorosulfonic acid and sulfur trioxide (SO₃). The reaction mixture is then heated to a specific temperature range, usually between 60-80°C, to facilitate the formation of the desired product. The crude product is purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of this compound can yield sulfonic acids or sulfonate esters.

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonyl Hydrides: Obtained via reduction reactions.

    Sulfonic Acids and Sulfonate Esters: Produced through oxidation reactions.

Scientific Research Applications

3-Chloro-2-methylbenzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of sulfonamide-based compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.

    Biology: Used in the modification of biomolecules to study their structure and function.

    Medicine: Employed in the synthesis of drugs with antibacterial, antifungal, and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylbenzenesulfonyl chloride
  • 4-Chloro-2-methylbenzenesulfonyl chloride
  • 3-Chloro-4-methylbenzenesulfonyl chloride

Uniqueness

3-Chloro-2-methylbenzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. The presence of both a chloro and a methyl group on the benzene ring provides distinct steric and electronic effects, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIYKAQPQRTBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335050
Record name 3-Chloro-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80563-86-6
Record name 3-Chloro-2-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80563-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-methylbenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

30 gm (0.212 mol) of 3-chloro-2-methyl-aniline were admixed with 50 ml of concentrated aqueous hydrochloric acid. The reaction mixture was cooled to between -7° and -3° C. and at this temperature a solution of 14.6 gm (0.212 mol) of sodium nitrite in 50 ml of water was added dropwise thereto over a period of 1 hour. After stirring for a further hour at 0° C., 20.3 gm (0.1 mol) of magnesium chloride hexahydrate were added, and the reaction mixture was stirred for 10 minutes and then filtered. The filtrate was poured into a suspension of 12 gm (71 mmols) of copper (II)chloride in 250 ml of a 30% solution of sulfur dioxide in glacial acetic acid. During the addition the temperature of the reaction mixture rose from 20° C. to 40° C., accompanied by a strong evolution of gas. After stirring for 60 minutes at room temperature and for 60 minutes at 35° C., 500 gm of ice were added. The mixture was stirred until the ice had melted, and then filtered.
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30 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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